molecular formula C14H12O4 B1616668 Medifoxamine acid metabolite CAS No. 729-89-5

Medifoxamine acid metabolite

Cat. No.: B1616668
CAS No.: 729-89-5
M. Wt: 244.24 g/mol
InChI Key: BWRPEDIXOHZKFD-UHFFFAOYSA-N
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Description

Medifoxamine acid metabolite is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of two phenoxy groups attached to the acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, diphenoxy- typically involves the reaction of phenol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction can be represented as follows: [ \text{2 C}_6\text{H}_5\text{OH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{COOH} + \text{CH}_3\text{COOH} ]

Industrial Production Methods: Industrial production of acetic acid, diphenoxy- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Medifoxamine acid metabolite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenolic acids.

    Reduction: Reduction reactions can convert it to alcohol derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly used.

Major Products Formed:

    Oxidation: Phenolic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenoxyacetic acids.

Scientific Research Applications

Medifoxamine acid metabolite has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, diphenoxy- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways. The phenoxy groups play a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

    Phenoxyacetic acid: Similar structure but with only one phenoxy group.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar phenoxy structure but different functional groups.

Uniqueness: Medifoxamine acid metabolite is unique due to the presence of two phenoxy groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

2,2-diphenoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-13(16)14(17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRPEDIXOHZKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223202
Record name Acetic acid, diphenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729-89-5
Record name 2,2-Diphenoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETIC ACID, DIPHENOXY-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522021
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Record name ACETIC ACID, DIPHENOXY-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, diphenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.893
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Record name DIPHENOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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